3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorofluorophenyl group, a thiazole ring, and a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol.
Coupling with Chlorofluorophenyl Group: The thiazole intermediate is then coupled with a chlorofluorophenyl derivative through a nucleophilic substitution reaction.
Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of other complex organic molecules and as a potential catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorofluorophenyl group and the thiazole ring enhances its potential for diverse applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H17ClFN3OS |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C14H17ClFN3OS/c1-8(2)19(14-17-7-9(3)21-14)13(20)18-10-4-5-12(16)11(15)6-10/h4-6,8-9H,7H2,1-3H3,(H,18,20) |
InChI Key |
DDFPKRRURYYPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.